molecular formula C6H9Br3O2 B14021021 Butanoic acid, 4,4,4-tribromo-, ethyl ester CAS No. 62160-36-5

Butanoic acid, 4,4,4-tribromo-, ethyl ester

Cat. No.: B14021021
CAS No.: 62160-36-5
M. Wt: 352.85 g/mol
InChI Key: WKDPDIGWGYZSTD-UHFFFAOYSA-N
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Description

Butanoic acid, 4,4,4-tribromo-, ethyl ester is a chemical compound with the molecular formula C6H9Br3O2. It is an ester derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by bromine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4,4,4-tribromo-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst. The reaction can be represented as follows:

Butanoic acid+EthanolButanoic acid, 4,4,4-tribromo-, ethyl ester+Water\text{Butanoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+Ethanol→Butanoic acid, 4,4,4-tribromo-, ethyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve the bromination of butanoic acid followed by esterification. The bromination process requires careful control of reaction conditions to ensure the selective substitution of hydrogen atoms with bromine atoms .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4,4,4-tribromo-, ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Reduction Reactions: The compound can be reduced to form butanoic acid derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different esters, while reduction reactions can produce alcohols .

Scientific Research Applications

Butanoic acid, 4,4,4-tribromo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 4,4,4-tribromo-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and interactions. The compound can undergo hydrolysis to release butanoic acid and ethanol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4,4,4-trifluoro-, ethyl ester: Similar in structure but with fluorine atoms instead of bromine.

    Ethyl butyrate: An ester of butanoic acid without halogen substitution.

    Butanoic acid, ethyl ester: A simpler ester derivative of butanoic acid

Uniqueness

Butanoic acid, 4,4,4-tribromo-, ethyl ester is unique due to the presence of three bromine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other butanoic acid esters and valuable for specific applications in research and industry .

Properties

CAS No.

62160-36-5

Molecular Formula

C6H9Br3O2

Molecular Weight

352.85 g/mol

IUPAC Name

ethyl 4,4,4-tribromobutanoate

InChI

InChI=1S/C6H9Br3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3

InChI Key

WKDPDIGWGYZSTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(Br)(Br)Br

Origin of Product

United States

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